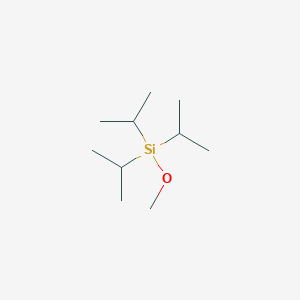

Triisopropylmethoxysilane

CAS No.: 33974-42-4

Cat. No.: VC3828878

Molecular Formula: C10H24OSi

Molecular Weight: 188.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33974-42-4 |

|---|---|

| Molecular Formula | C10H24OSi |

| Molecular Weight | 188.38 g/mol |

| IUPAC Name | methoxy-tri(propan-2-yl)silane |

| Standard InChI | InChI=1S/C10H24OSi/c1-8(2)12(11-7,9(3)4)10(5)6/h8-10H,1-7H3 |

| Standard InChI Key | YKFVVAUPACHDIG-UHFFFAOYSA-N |

| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC |

| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC |

Introduction

Chemical Identity and Structural Characteristics

Triisopropylmethoxysilane belongs to the class of alkoxysilanes, featuring a silicon center bonded to three isopropyl groups and one methoxy group. Its structure grants it moderate steric hindrance and hydrolytic stability, making it suitable for controlled reactivity in synthetic processes. The compound is a colorless liquid at room temperature, with a refractive index ranging from 1.4330 to 1.4360 at 20°C . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 33974-42-4 | |

| Molecular Formula | ||

| Molecular Weight | 188.38 g/mol | |

| Boiling Point | Not reported | — |

| Density | ~0.77 g/cm³ (estimated) |

The methoxy group enhances its solubility in polar aprotic solvents, while the bulky isopropyl groups hinder unwanted side reactions, a feature exploited in selective syntheses .

Synthesis and Manufacturing

Industrial synthesis of triisopropylmethoxysilane typically involves the reaction of chlorosilanes with methanol. For example, triisopropylchlorosilane reacts with methanol under controlled conditions to yield the methoxy derivative:

Applications in Industrial Chemistry

Catalysis in Carbamate Production

Triisopropylmethoxysilane is employed as a catalyst or co-reagent in the synthesis of carbamic acid esters, critical intermediates in agrochemicals and pharmaceuticals. In a patented method, it facilitates the reaction of amines with carbonates to produce carbamates, improving yield and selectivity under mild conditions . The silane’s methoxy group likely participates in transesterification steps, while its steric bulk minimizes side reactions.

Surface Modification and Functional Materials

While direct evidence is sparse, analogous trialkylmethoxysilanes are widely used to modify surfaces (e.g., glass, metals) by forming stable siloxane bonds. Triisopropylmethoxysilane’s larger substituents may confer enhanced hydrophobicity or thermal stability to coatings, though experimental validation is needed.

Future Research Directions

Despite its utility, triisopropylmethoxysilane remains understudied compared to related silanes like triisopropylsilane. Priority research areas include:

-

Mechanistic Studies: Elucidating its role in catalytic cycles, particularly in carbamate synthesis.

-

Material Science Applications: Exploring its potential in nanotechnology and polymer chemistry.

-

Ecotoxicology: Assessing environmental persistence and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume